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Compound of Interest

Compound Name: 1-Chloroethyl 2-methylpropanoate

Cat. No.: B1367391

An In-depth Technical Guide to 1-Chloroethyl 2-methylpropanoate

This technical guide provides a comprehensive overview of 1-Chloroethyl 2-
methylpropanoate, including its chemical identity, physicochemical properties, synthesis, and
reactivity. This document is intended for researchers, scientists, and professionals in the field of
drug development and organic synthesis.

Chemical Identity

IUPAC Name: 1-Chloroethyl 2-methylpropanoate|[1]

Synonyms: While no common synonyms are widely listed, systematic variations of the IUPAC
name may be encountered.

Physicochemical Properties

The following table summarizes the key quantitative data for 1-Chloroethyl 2-
methylpropanoate.

Property Value Reference
CAS Number 84674-32-8 [1]
Molecular Formula CeH11ClO2 [1][2]
Molecular Weight 150.6 g/mol [1]
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Experimental Protocols
Synthesis via Fischer Esterification

A primary and well-established method for the synthesis of 1-chloroethyl 2-
methylpropanoate is through direct esterification, specifically the Fischer esterification
method.[1] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an
alcohol.[1]

Reactants:

e 2-methylpropanoic acid

e 1-chloroethanol[1]

e Strong acid catalyst (e.g., sulfuric acid)

General Procedure:

o 2-methylpropanoic acid is combined with 1-chloroethanol in a suitable reaction vessel.
o A catalytic amount of a strong acid is added to the mixture.

e The reaction mixture is typically heated to drive the equilibrium towards the formation of the
ester and water.

e The progress of the reaction can be monitored using techniques such as thin-layer
chromatography (TLC) or gas chromatography (GC).

e Upon completion, the reaction mixture is worked up to isolate and purify the 1-chloroethyl 2-
methylpropanoate product. This may involve neutralization of the acid catalyst, extraction,
and distillation.

Reaction Mechanism: The Fischer esterification proceeds through several key steps:

» Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl group of the 2-
methylpropanoic acid, which increases the electrophilicity of the carbonyl carbon.[1]
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» Nucleophilic attack: The alcohol, 1-chloroethanol, acts as a nucleophile and attacks the
electrophilic carbonyl carbon.[1]

e Proton transfer and water elimination: A series of proton transfers occurs, leading to the
formation of a good leaving group (water), which is subsequently eliminated.

o Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the
final ester product, 1-chloroethyl 2-methylpropanoate.

Analytical Characterization

To confirm the identity and purity of the synthesized 1-chloroethyl 2-methylpropanoate, a
thorough analysis is necessary. The following analytical techniques are recommended:

o Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the
components of the reaction mixture and to identify the product based on its mass-to-charge
ratio and fragmentation pattern.[1]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR spectroscopy are
essential for elucidating the chemical structure of the molecule by providing information
about the chemical environment of the hydrogen and carbon atoms, respectively.[1]

Chemical Reactivity

1-Chloroethyl 2-methylpropanoate is a versatile synthetic intermediate due to the presence
of two reactive functional groups: an ester and a chloroethyl group.[1]

o Ester Group Reactivity: The ester functional group can undergo various reactions, such as
hydrolysis (cleavage by water to yield the carboxylic acid and alcohol) and transesterification
(reaction with another alcohol to form a different ester).[1]

o Chloroethyl Group Reactivity: The chloroethyl group provides a site for nucleophilic
substitution reactions. The carbon atom bonded to the chlorine is electrophilic and can be
attacked by a wide range of nucleophiles.[1] This allows for the introduction of various
functionalities by displacing the chlorine atom, which is a good leaving group. These
reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the
reaction conditions and the nature of the nucleophile.[1]
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Visualizations

Synthesis of 1-Chloroethyl 2-methylpropanoate
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Caption: Fischer Esterification workflow for the synthesis of 1-Chloroethyl 2-
methylpropanoate.
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Reactivity Profile of 1-Chloroethyl 2-methylpropanoate
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Caption: Dual reactivity pathways of 1-Chloroethyl 2-methylpropanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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